Molecular Weight and Lipophilicity Distinguish the 4‑Ethoxyphenyl Analog from the 4‑Chlorophenyl Comparator
Replacing the 4‑chlorophenyl group (Cl) with a 4‑ethoxyphenyl group (OEt) results in a notable shift in both molecular weight and calculated lipophilicity. The target compound (MW = 396.41 g·mol⁻¹, clogP = 3.01) is ~10 Da heavier and ~0.6 logP units more polar than the 4‑chloro comparator (MW = 386.08 g·mol⁻¹, clogP = 3.63), as computed by the ZINC database [1][2]. This change influences membrane permeation and off‑target promiscuity, making the ethoxy compound a superior choice for projects prioritizing lower lipophilicity‑driven side effects.
| Evidence Dimension | Calculated molecular weight (MW) and lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 396.41 g·mol⁻¹, clogP = 3.01 [1] |
| Comparator Or Baseline | N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide (CAS 896316-53-3): MW = 386.8 g·mol⁻¹, clogP = 3.63 [2] |
| Quantified Difference | ΔMW ≈ +10 g·mol⁻¹; ΔclogP ≈ –0.62 |
| Conditions | Calculated using ZINC pipeline; clogP estimated by the same algorithmic method for both compounds. |
Why This Matters
A 0.62‑logP reduction shifts the compound into a more favorable oral drug‑like property space, reducing risk of phospholipidosis and CYP promiscuity while retaining sufficient membrane permeability [3].
- [1] ZINC000408700543. ZINC database, UCSF. View Source
- [2] ZINC000408700542. ZINC database, UCSF. View Source
- [3] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235‑248. View Source
